N-(3-Bromopropyl)phthalimide

Descripción

Overview of N-(3-Bromopropyl)phthalimide as a Key Organic Intermediate in Advanced Synthesis

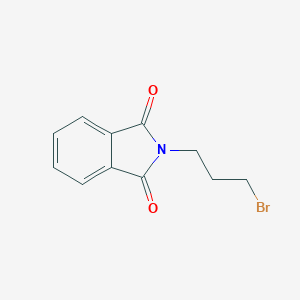

This compound is a versatile organic compound that serves as a crucial building block in advanced chemical synthesis. chemimpex.comlookchem.comguidechem.com Its molecular structure consists of a phthalimide (B116566) group attached to a three-carbon propyl chain, which is terminated by a bromine atom. lookchem.comguidechem.com This specific arrangement of functional groups, particularly the electrophilic character endowed by the bromopropyl group, makes it an excellent substrate for nucleophilic substitution reactions. chemimpex.comnetascientific.com The phthalimide moiety acts as a masked form of a primary amine, a feature famously exploited in the Gabriel synthesis. numberanalytics.comhighfine.com

The compound typically appears as a white to off-white or light beige crystalline powder. chemimpex.comlookchem.comspectrumchemical.com Its utility as an intermediate is widespread, finding applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers. chemimpex.comguidechem.comhighfine.com The ability to introduce a protected amino-propyl group into various molecules makes this compound an indispensable reagent for creating complex molecular architectures. highfine.comscribd.com Its role as a cross-linking reagent further broadens its applicability in synthetic chemistry. chemicalbook.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5460-29-7 | chemimpex.comlookchem.comnih.gov |

| Molecular Formula | C₁₁H₁₀BrNO₂ | chemimpex.comlookchem.comnih.gov |

| Molecular Weight | 268.11 g/mol | chemimpex.comlookchem.comnih.gov |

| Appearance | Off-white/White to light beige crystalline powder or crystals | chemimpex.comlookchem.comspectrumchemical.com |

| Melting Point | 70-76 °C | chemimpex.comnetascientific.comthermofisher.com |

| Boiling Point | 361.4 ± 25.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.6 ± 0.1 g/cm³ | chemsrc.com |

| Solubility | Sparingly soluble in water (<1g/L) | lookchem.comguidechem.com |

| IUPAC Name | 2-(3-bromopropyl)isoindole-1,3-dione | nih.gov |

Historical Context and Evolution of Research on this compound

The historical significance of this compound is intrinsically linked to the development of methods for synthesizing primary amines. Its application is a direct extension of the Gabriel Synthesis, a fundamental reaction in organic chemistry discovered by Siegmund Gabriel in 1887. numberanalytics.com This reaction provides a reliable and selective route to primary amines by using potassium phthalimide as a nucleophile to attack an alkyl halide. numberanalytics.comscribd.com

Early research, documented in publications from as far back as 1888, established the reaction of potassium phthalimide with dihalogenated alkanes like 1,3-dibromopropane (B121459). lookchem.comscribd.comchemicalbook.com These studies demonstrated that by carefully controlling reaction conditions, it was possible to displace one or both halogen atoms. scribd.com The selective displacement of a single bromine atom from 1,3-dibromopropane by phthalimide anion yields this compound, creating a bifunctional intermediate where the remaining bromine is available for subsequent reactions. This ability to create N-(halogenoalkyl)phthalimides opened pathways to producing compounds such as halogenoalkylamine salts and other poly-functional molecules. scribd.com Over the decades, this foundational chemistry has been refined and remains a cornerstone in synthetic organic chemistry. numberanalytics.com

Scope and Significance of Current Academic Investigations Involving this compound

Current research continues to leverage the unique reactivity of this compound in diverse and sophisticated applications, underscoring its enduring importance in science. chemimpex.comnetascientific.com Academic investigations span medicinal chemistry, materials science, and polymer chemistry. chemimpex.comnetascientific.com

In medicinal chemistry, the compound is a key intermediate for synthesizing novel therapeutic agents. chemimpex.comnetascientific.com It is used in the development of potential anti-cancer drugs, such as derivatives of hederagenin (B1673034), a triterpene that serves as a template for new antitumor compounds. lookchem.comchemicalbook.com It is also instrumental in preparing flavonoid derivatives that act as selective modulators of the ABCC1 protein, which are valuable pharmacological tools. lookchem.comchemicalbook.com Furthermore, it has been used in the synthesis of bisubstrate inhibitors for enzymes like adenylosuccinate synthetase (AdSS), a target in cancer therapy. researchgate.net

In materials science, this compound is employed to create functional materials. netascientific.com Researchers have used it in the synthesis of bipolar redox-active molecules for potential use in organic redox flow batteries. rsc.org It is also a component in the development of chemosensors; for instance, it has been used to functionalize cyclotricatechylene for the fluorescent detection of pesticides like sulfosulfuron. acs.org Its derivatives are also explored for creating materials with specific functionalities like sensors and catalysts. netascientific.com

The compound also plays a role in polymer chemistry and bioconjugation. chemimpex.comnetascientific.com It is used to produce specialty polymers with enhanced thermal stability and chemical resistance. chemimpex.comnetascientific.com In bioconjugation, the reagent facilitates the linking of biomolecules to other compounds or surfaces, a critical process in diagnostics and drug delivery systems. netascientific.com The synthesis of complex macromolecules, such as multi-layer polyamines and dihomooxacalix lookchem.comarene derivatives, also utilizes this compound as a key building block. oup.commdpi.com

Table 2: Selected Current Research Applications of this compound

| Research Area | Specific Application | Research Finding/Significance | Source(s) |

| Medicinal Chemistry | Synthesis of Hederagenin derivatives | Serves as an intermediate for creating novel antitumor compounds. | lookchem.comchemicalbook.com |

| Medicinal Chemistry | Synthesis of Flavonoid derivatives | Used to prepare selective ABCC1 modulators for pharmacological investigation. | lookchem.comchemicalbook.com |

| Medicinal Chemistry | Synthesis of AdSS Inhibitors | Used in the alkylation of tert-butyl benzyloxycarbamate as part of a multi-step synthesis of potential anticancer agents. | researchgate.net |

| Materials Science | Organic Redox Flow Batteries | A precursor in the synthesis of N-alkyl phthalimide bromide, used to create phenothiazine-phthalimide molecules. | rsc.org |

| Materials Science | Chemosensor Development | Used to synthesize a hexaphthalimide-functionalized cyclotricatechylene derivative for detecting sulfosulfuron. | acs.org |

| Polymer/Macro-molecule Chemistry | Synthesis of Dihomooxacalix lookchem.comarenes | Reacted with p-tert-butyldihomooxacalix lookchem.comarene to create functionalized macrocycles. | mdpi.com |

| Bioconjugation | Linking Biomolecules | Acts as a key intermediate to attach biomolecules to surfaces or other compounds. | netascientific.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromopropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJCJJYNVIYVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203033 | |

| Record name | N-3-Bromopropylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-29-7 | |

| Record name | N-(3-Bromopropyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Bromopropylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-BROMOPROPYL)PHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-BROMOPROPYL)PHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-3-Bromopropylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-3-bromopropylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-3-BROMOPROPYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQG2G776PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for N 3 Bromopropyl Phthalimide

Conventional Synthetic Routes to N-(3-Bromopropyl)phthalimide

Traditional methods for preparing this compound are foundational and still widely referenced. These routes typically involve nucleophilic substitution reactions.

Condensation of Potassium Phthalimide (B116566) with 1,3-Dibromopropane (B121459)

A primary and extensively documented method for synthesizing this compound is the reaction between potassium phthalimide and an excess of 1,3-dibromopropane. google.comjustia.com This reaction is a classic example of the Gabriel synthesis of primary amines, where the phthalimide anion serves as an ammonia (B1221849) surrogate.

The process involves reacting potassium phthalimide with a significant molar excess of 1,3-dibromopropane. google.comjustia.com The use of an excess of the dibromoalkane is crucial to favor the formation of the desired mono-substituted product over the di-substituted by-product, 1,3-diphthalimidopropane. The reaction is typically carried out in a solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF). justia.comrsc.org For instance, one procedure involves refluxing potassium phthalimide with 1,3-dibromopropane in acetone for 24 hours. justia.com Another approach utilizes DMF as the solvent and stirs the reaction mixture at room temperature for a day. rsc.org

A specific protocol described in a patent application reports achieving a 72% yield by reacting potassium phthalimide (0.25 mol) with 1,3-dibromopropane (0.5 mol) in acetone. The reaction mixture is brought to reflux, and the potassium phthalimide is added portion-wise. justia.com After the reaction, excess 1,3-dibromopropane is removed by distillation under reduced pressure, and the final product is purified by recrystallization from ethanol (B145695) to remove any di-substituted impurities. google.comjustia.com

| Reactants | Solvent | Conditions | Yield | Reference |

| Potassium Phthalimide, 1,3-Dibromopropane | Acetone | Reflux, 24 hours | 72% | justia.com |

| Potassium Phthalimide, 1,3-Dibromopropane | DMF | Room Temperature, 24 hours | N/A | rsc.org |

| Potassium Phthalimide, 1,3-Dibromopropane | N/A | 50 °C to 130 °C, no solvent | N/A | google.com |

Reaction of Phthalimide with Dibromoalkanes

An alternative conventional route involves the direct reaction of phthalimide with a dibromoalkane, such as 1,3-dibromopropane, in the presence of a base. google.com This in-situ generation of the phthalimide anion avoids the separate step of preparing potassium phthalimide.

In this method, phthalimide is reacted with 1,3-dibromopropane in a dipolar aprotic solvent like DMF. google.com A base, such as potassium carbonate, is added to the mixture to deprotonate the phthalimide, forming the nucleophilic phthalimide anion. The reaction is typically heated to facilitate the substitution. For example, a described synthesis involves heating the reactants at 80°C for 12 hours in DMF with potassium carbonate as the base, yielding an estimated 65% of this compound.

| Reactants | Base | Solvent | Conditions | Yield (estimated) | Reference |

| Phthalimide, 1,3-Dibromopropane | Potassium Carbonate | DMF | 80°C, 12 hours | ~65% | |

| Phthalimide, 1,3-Dibromopropane | Various bases | Dipolar aprotic | N/A | N/A | google.com |

| Bases mentioned include sodium carbonate, potassium carbonate, triethylamine (B128534), and sodium methylate. google.com |

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical processes, several advanced and green chemistry methodologies have been applied to the synthesis of this compound. These methods focus on increasing reaction efficiency, reducing energy consumption, and minimizing waste.

Phase Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) offers a significant improvement for the synthesis of this compound, particularly in solid-liquid systems. unimi.itscribd.com This technique facilitates the reaction between the solid, ionic potassium phthalimide and the organic, liquid 1,3-dibromopropane by using a catalyst to transport the phthalimide anion into the organic phase. scribd.com

One study details the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst. unimi.it In this procedure, a mixture of 1,3-dibromopropane, potassium phthalimide, and a catalytic amount of TBAB in acetonitrile (B52724) is stirred at 80°C for 15 hours. unimi.it This solid-liquid PTC method simplifies the process and has been shown to be highly effective, affording the product in a 72.4% yield after purification by column chromatography. unimi.it The use of PTC makes the Gabriel synthesis more convenient and demonstrates that the reaction proceeds via an SN2 mechanism. scribd.com

| Reactants | Catalyst (molar eq.) | Solvent | Conditions | Yield | Reference |

| Potassium Phthalimide, 1,3-Dibromopropane | Tetrabutylammonium Bromide (0.05) | Acetonitrile | 80°C, 15 hours | 72.4% | unimi.it |

Ultrasonic Wave-Assisted Synthesis of this compound

Ultrasonic wave-assisted synthesis is a green chemistry technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity, increase reaction rates, and improve yields. beilstein-journals.org The high-energy microenvironments created by collapsing cavitation bubbles can lead to a significant acceleration of reactions. While specific studies detailing the ultrasonic synthesis of this compound are not prevalent, the principles of this method are applicable. The synthesis of various perovskite nanocrystals has been successfully demonstrated using ultrasonication, where factors like ultrasound power and radiation time were shown to tune the product characteristics. beilstein-journals.org Applying this methodology to the reaction of potassium phthalimide and 1,3-dibromopropane could potentially reduce reaction times and increase efficiency compared to conventional heating.

Microwave Radiation-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comniscpr.res.in In the context of synthesizing derivatives involving this compound, microwave irradiation has demonstrated significant advantages over conventional heating methods. mdpi.comresearchgate.net

In a comparative study, the O-alkylation of a calixarene (B151959) derivative with this compound was performed using both conventional heating and microwave irradiation. mdpi.com The conventional method, involving refluxing in acetonitrile for 5 days, resulted in a 76% yield of the desired di-substituted product. mdpi.comresearchgate.net In stark contrast, the microwave-assisted reaction, conducted at 160°C, was completed in just 30 minutes and produced a higher yield of 93%. researchgate.net This demonstrates a dramatic reduction in reaction time from days to minutes and an improvement in yield and selectivity. mdpi.com The efficiency of microwave irradiation lies in its ability to directly and rapidly heat the solvent and reactants, leading to faster reaction rates. mdpi.comniscpr.res.in

| Method | Solvent | Reaction Time | Yield (Di-substituted product) | Reference |

| Conventional Heating (Reflux) | Acetonitrile | 5 days | 76% | mdpi.comresearchgate.net |

| Microwave Irradiation (160°C) | Acetonitrile | 30 minutes | 93% | researchgate.net |

Solvent-Free Condensation Reactions for this compound

Solvent-free, or "neat," reaction conditions represent an environmentally conscious approach to chemical synthesis, minimizing waste and often leading to shorter reaction times and simpler work-up procedures. The synthesis of N-alkyl phthalimides, including this compound, has been successfully achieved under such conditions.

Microwave-assisted synthesis has emerged as a particularly effective solvent-free method. derpharmachemica.com By subjecting neat reactants to microwave irradiation, the synthesis of N-alkyl phthalimides can be accomplished more rapidly and with higher yields compared to traditional heating methods. derpharmachemica.com This technique eliminates the need for a solid support or solvent, offering a greener alternative. derpharmachemica.com For instance, the reaction of electron-poor amines with this compound in the presence of triethylamine at 120 °C under solvent-free conditions has been reported. dp.tech Another approach involves the use of a catalytic system, such as cesium carbonate (Cs2CO3) in combination with the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br), which facilitates the aza-conjugate addition of phthalimide to α,β-unsaturated esters under mild, solvent-free conditions, affording N-alkyl phthalimides in high yields. researchgate.net

A comparison between solvent-free microwave-assisted synthesis and conventional heating for the alkylation of p-tert-butyldihomooxacalix lookchem.comarene with this compound demonstrated a significant reduction in reaction time, from days to under 45 minutes, with improved yields and selectivity under microwave irradiation. mdpi.comnih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Yield of 1,3-diphthalimide 3a | Reference |

|---|---|---|---|

| Conventional (reflux) | 4 days | 65% | mdpi.com |

Modified Procedures for N-Alkyl Phthalimide Bromide Synthesis

The classical Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide. numberanalytics.com However, several modified procedures have been developed to improve the synthesis of N-alkyl phthalimide bromides like this compound.

One common modification involves the use of a base, such as potassium carbonate, with phthalimide and the appropriate organic halide in a suitable solvent. iu.edu The use of dimethylformamide (DMF) as a solvent has been shown to be particularly effective, allowing for lower reaction temperatures and shorter heating periods. iu.edu A modified procedure for synthesizing N-alkyl phthalimide bromides involves dissolving a dibromoalkane in anhydrous DMF, followed by the addition of potassium phthalimide and stirring at room temperature for 24 hours. rsc.org This method has been used to produce this compound with a high purity of over 98%. rsc.org

Another modification employs a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to enhance the reaction rate and yield. numberanalytics.com This approach is particularly useful for less reactive alkyl halides. iu.edu Solid-phase synthesis represents another modern variation, where phthalimide is attached to a polymer resin before reacting with the alkyl halide, simplifying purification. numberanalytics.com

In some procedures, after the reaction of phthalimide with 1,3-dibromopropane, the resulting solid is dissolved in a solvent like anhydrous diethyl ether, methanol, or absolute ethanol at an elevated temperature, followed by slow cooling to induce crystallization and obtain pure this compound. google.com

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

The use of polar aprotic solvents like DMF or acetonitrile is common. rsc.orggoogle.comajopred.com For example, refluxing a mixture of 1-[2-methoxyphenyl] piperazine (B1678402), anhydrous potassium carbonate, and this compound in acetonitrile for 24 hours resulted in a 95% yield of the desired product. ajopred.com

Several patents describe optimized processes for industrial-scale production. One method involves reacting phthalimide with 1,3-dibromopropane in a dipolar aprotic solvent in the presence of an acid-binding agent like potassium carbonate. google.com Another patent details a process where phthalimide is added in portions to a solution of 1,3-dibromopropane and a base in acetone, followed by recovery of the excess 1,3-dibromopropane by distillation, yielding this compound with up to 98.6% yield and 96% purity. google.com

The choice of reactants and their stoichiometry also plays a critical role. In the synthesis of tertiary tetraamines, the alkylation of diphthaloyl derivatives of sym-norspermidine with this compound was carried out in the presence of KF-Celite, achieving high yields. jst.go.jp Dual catalytic systems, such as a combination of a nickel and a cobalt catalyst, have been developed for cross-electrophile coupling reactions involving this compound as the alkyl electrophile. nih.govchemrxiv.org

Table 2: Optimization of this compound Synthesis in Methanol

| Parameter | Condition | Yield | Purity | Reference |

|---|

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies of N 3 Bromopropyl Phthalimide

Electrophilic Character and Nucleophilic Substitution Reactions.cymitquimica.com

N-(3-Bromopropyl)phthalimide is an organic compound featuring a phthalimide (B116566) group connected to a three-carbon chain terminating in a bromine atom. cymitquimica.com The key to its reactivity lies in the electrophilic nature of the carbon atom bonded to the bromine. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the introduction of a protected aminopropyl group into a wide array of molecules, a common strategy in the synthesis of pharmaceuticals and other functional organic compounds. cymitquimica.comlookchem.com The phthalimide moiety serves as a stable protecting group for the primary amine, which can be deprotected later in a synthetic sequence, typically using hydrazine (B178648). prepchem.comprepchem.com

This compound readily undergoes nucleophilic substitution with various amine nucleophiles. These reactions typically proceed via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon, displacing the bromide ion.

Reactions with Piperazines: The reaction of this compound with piperazine (B1678402) and its derivatives is a well-established method for synthesizing N-alkylated piperazine compounds. For instance, it reacts with 1-(2-methoxyphenyl)piperazine (B120316) in the presence of a base like anhydrous potassium carbonate in a solvent such as acetonitrile (B52724) or dimethylformamide (DMF). ajopred.comresearchgate.netptfarm.pl The reaction involves refluxing the mixture for several hours to yield the corresponding phthalimido-propyl-piperazine derivative. ajopred.comresearchgate.net Similarly, reaction with 1-(4-chlorobenzhydryl)piperazine (B1679854) in DMF with potassium carbonate at 70°C for 2.5 hours produces the N-substituted product. prepchem.com The resulting phthalimide can then be cleaved with hydrazine hydrate (B1144303) to liberate the free primary amine. prepchem.com

Interactive Table: Synthesis of Piperazine Derivatives using this compound

| Nucleophile | Base | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| 1-(2-methoxyphenyl) piperazine | Anhydrous K₂CO₃ | Acetonitrile | Reflux, 24h | 95% | ajopred.comresearchgate.net |

| 1-(4-chlorobenzhydryl) piperazine | Anhydrous K₂CO₃ | DMF | 70°C, 2.5h | - | prepchem.com |

| N-[2-(cyclopentyl)ethyl] benzenemethanamine | None specified | Acetonitrile | Reflux | - | prepchem.com |

Reactions with Propane-1,3-diamine: this compound also reacts with primary diamines like propane-1,3-diamine. Kinetic studies have explored the aminolysis of the phthalimide ring by propane-1,3-diamine. rsc.orgrsc.orgcapes.gov.br Beyond ring-opening, it can also serve as an alkylating agent. For example, it is used to alkylate N¹,N³-Bis(mesitylenesulfonyl)-1,3-propyl-diamine in the presence of sodium hydride in DMF to produce a more complex sulfonamide derivative. nih.gov

The electrophilic nature of this compound extends to reactions with other heteroatom nucleophiles, such as those containing sulfur. While direct reaction examples with thiophenols are not extensively detailed in the provided literature, related reactivity patterns are known. For instance, N-arylthioimides, which are used as sulfur-transfer reagents, can be synthesized from the reaction of substituted thiophenols with phthalimide. researchgate.net This suggests that sulfur-based nucleophiles can effectively react with the phthalimide system. The bromine on the propyl chain of this compound represents a classic electrophilic site for reaction with soft nucleophiles like thiolates under standard SN2 conditions.

In recent years, this compound has been utilized as a key substrate in advanced cross-coupling methodologies, specifically in nickel-catalyzed cross-electrophile coupling (XEC) reactions. nih.govnih.gov These reactions couple two different electrophiles in the presence of a reducing agent, avoiding the need to pre-form organometallic nucleophiles. nih.gov

In a dual-catalytic system using nickel and cobalt catalysts, this compound serves as the alkyl bromide electrophile. It has been successfully coupled with a variety of aryl bromides and vinyl electrophiles. nih.gov For example, it was used as the alkyl electrophile in coupling reactions with diverse aryl bromides because its polarity aids in product isolation. chemrxiv.orgnih.gov The reaction between 1-bromo-2-methyl-1-propene (B1266533) and this compound, catalyzed by (dtbbpy)NiIIBr₂ and CoII(Pc), proceeded in 74% yield, demonstrating the utility of this method for forming C(sp²)–C(sp³) bonds. nih.gov The functional group tolerance of this system is broad, accommodating nitriles, sulfones, and aldehydes on the aryl partner. chemrxiv.org

Interactive Table: Examples of Cross-Electrophile Coupling with this compound

| Aryl/Vinyl Electrophile | Alkyl Electrophile | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 4-tert-butylbromobenzene | This compound | (dtbbpy)NiBr₂ / Co(Pc) / TDAE | - | chemrxiv.orgnih.gov |

| 1-bromo-2-methyl-1-propene | This compound | (dtbbpy)NiBr₂ / Co(Pc) | 74% | nih.gov |

| Various aryl bromides | This compound | Ni/Co dual catalyst | Not specified | chemrxiv.org |

Synthesis and Derivatization of Novel Chemical Structures Utilizing N 3 Bromopropyl Phthalimide

Development of Nitrogen-Containing Heterocyclic Compounds.

The reactivity of the bromine atom in N-(3-bromopropyl)phthalimide makes it an ideal alkylating agent for nitrogen-based nucleophiles, leading to the formation of diverse heterocyclic systems.

Pyrrolidine (B122466) Derivatives.mdpi.comnih.gov

This compound is employed in the synthesis of substituted pyrrolidine derivatives. In one synthetic pathway, it is used as an alkylating agent to introduce a protected aminopropyl side chain onto a pre-existing pyrrolidine scaffold. For instance, 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide can be reacted with 2-(3-bromopropyl)-isoindoline-1,3-dione (an alternative name for this compound) to yield the corresponding N-alkylated product. nih.gov This reaction typically proceeds via nucleophilic substitution, where the secondary amine of the pyrrolidine ring displaces the bromide ion. nih.gov Another approach involves reacting this compound with other intermediates which are then used to construct the pyrrolidine-2,5-dione ring system. mdpi.comresearchgate.net

A notable application is the synthesis of 2-(1-(3-(1,3-dioxoisoindolin-2-yl)propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide, a key intermediate in the development of potential Poly(ADP-ribose) Polymerase (PARP) inhibitors. nih.gov The synthesis was achieved with a 57% yield. nih.gov

Table 1: Synthesis of Pyrrolidine Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Pyrimidine (B1678525) Derivatives (e.g., Thiopyrimidin-4(3H)-ones).mdpi.comsemanticscholar.orgdntb.gov.ua

This compound is utilized to synthesize pyrimidine derivatives by alkylating sulfur atoms within thiouracil scaffolds. mdpi.comsemanticscholar.org Specifically, 5-alkyl-6-(substituted benzyl)-2-thiouracils react with this compound in the presence of a base like anhydrous potassium carbonate in a solvent such as dimethylformamide (DMF). mdpi.comsemanticscholar.org This reaction results in the formation of 2-[3-(N-phthalimido)propyl]thiopyrimidin-4(3H)-ones. mdpi.com The reaction mixture is typically stirred at room temperature for 24 hours. mdpi.comsemanticscholar.org

The resulting phthalimido-functionalized pyrimidines are stable intermediates. For example, the reaction of 6-(4-chlorobenzyl)-5-methyl-2-thiouracil with this compound yielded the corresponding 2-[3-(N-phthalimido)propyl] derivative with a 62% yield. mdpi.com Similarly, starting from 6-(4-methoxybenzyl)-5-methyl-2-thiouracil, the equivalent product was obtained in 64% yield. mdpi.com

Table 2: Synthesis of 2-[3-(N-Phthalimido)propyl]thiopyrimidin-4(3H)-one Derivatives

| Starting Thiouracil | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|

| 6-(4-Chlorobenzyl)-5-methyl-2-thiouracil | DMF / K₂CO₃ | 6-(4-Chlorobenzyl)-5-methyl-2-[3-(N-phthalimido)propyl]thiopyrimidin-4(3H)-one | 62% | mdpi.com |

Piperazine-Containing Scaffolds.mdpi.comtjpr.orgresearchgate.netmdpi.comtandfonline.com

The synthesis of piperazine-containing scaffolds frequently involves the alkylation of a piperazine (B1678402) nitrogen with this compound. tjpr.orgresearchgate.nettandfonline.com This reaction is a standard method for introducing a protected three-carbon amine linker to the piperazine ring. The general procedure involves reacting a substituted piperazine, such as 1-phenylpiperazine (B188723) or 1-(2-methoxyphenyl)piperazine (B120316), with this compound in a suitable solvent like acetonitrile (B52724) or DMF, often in the presence of a base like potassium carbonate. tjpr.orgresearchgate.netbioline.org.br The reaction is typically carried out under reflux for several hours. tjpr.orgbioline.org.br

For example, 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione was synthesized by refluxing 1-phenylpiperazine with this compound and potassium carbonate in acetonitrile for 3 hours. tjpr.orgbioline.org.br Similarly, 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl)piperazine was synthesized by refluxing 1-(2-methoxyphenyl)piperazine with this compound. researchgate.netresearchgate.net The phthalimide (B116566) group can later be removed, typically by hydrazinolysis, to liberate the primary amine, which can be further functionalized. mdpi.comtandfonline.com

Table 3: Synthesis of Piperazine-Containing Derivatives

| Piperazine Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Phenylpiperazine | K₂CO₃, Acetonitrile, Reflux 3h | 2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | Not specified | tjpr.orgbioline.org.br |

| 1-(2-Methoxyphenyl)piperazine | K₂CO₃, Ethane nitrile, Reflux | 1-(2-Methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine | 95% | researchgate.netresearchgate.net |

| Various N-substituted piperazines | K₂CO₃, KI (cat.), ACN, Reflux 5-22h | 2-(3-(4-(substituted)piperazin-1-yl)propyl)isoindoline-1,3-dione | 35-98% | tandfonline.com |

Isoindoline-1,3-dione Derivatives.tjpr.orggsconlinepress.com

This compound is itself an isoindoline-1,3-dione derivative, and it serves as a crucial intermediate for the synthesis of more complex molecules retaining this core structure. tjpr.orggsconlinepress.com The synthesis of the parent compound, also known as 2-(3-bromopropyl)isoindoline-1,3-dione, is typically achieved through the reaction of phthalimide with 1,3-dibromopropane (B121459). tjpr.orggoogle.com This reaction is often carried out in DMF with potassium carbonate as the base, yielding the product in high purity. tjpr.org

Once formed, it acts as a precursor for a variety of other isoindoline-1,3-dione derivatives. tjpr.orggsconlinepress.com By reacting with different nucleophiles, the bromine atom is substituted, creating a new covalent bond and extending the molecular structure while keeping the phthalimide group intact. tjpr.orgbioline.org.br This strategy is fundamental in medicinal chemistry, where the isoindoline-1,3-dione moiety is a key structural unit in various biologically active molecules. gsconlinepress.com For example, its reaction with 1-phenylpiperazine yields 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, a more complex derivative that still contains the isoindoline-1,3-dione scaffold. tjpr.orgbioline.org.br

Construction of Macrocyclic and Supramolecular Architectures.

The defined length and reactive nature of the 3-bromopropyl group in this compound make it a valuable tool for the precise functionalization of large macrocyclic platforms.

Calixarene (B151959) and Thiacalixarene Derivatives.mdpi.comnih.gov

This compound is widely used for the selective functionalization of the lower rim of calixarenes and thiacalixarenes. These macrocycles, composed of phenol (B47542) units linked by methylene (B1212753) or sulfur bridges, can be selectively modified at their phenolic hydroxyl groups. mdpi.comnih.gov The reaction involves treating the calix[n]arene or thiacalix[n]arene with this compound in the presence of a base. mdpi.comnih.gov The choice of base (e.g., K₂CO₃, Cs₂CO₃) and reaction conditions can control the degree of substitution and the conformation of the final product. nih.gov

For instance, to obtain a tetrasubstituted p-tert-butylthiacalix tjpr.orgarene in the 1,3-alternate conformation, cesium carbonate is used as the base in acetone (B3395972), leading to the product in 73% yield. nih.gov The phthalimide groups can subsequently be converted to primary amines via hydrazinolysis, providing a scaffold for further modifications. mdpi.com This method has been used to prepare bis(phthalimidopropoxy) derivatives of p-tert-butylcalix tjpr.orgarene and calix tjpr.orgarene, which are precursors to more complex structures. mdpi.com The introduction of these propyl-phthalimide arms is a key step in creating receptors for molecular recognition and constructing elaborate supramolecular systems. researchgate.net

Table 4: Synthesis of Calixarene and Thiacalixarene Derivatives

| Macrocycle | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-tert-butylcalix tjpr.orgarene / calix tjpr.orgarene | This compound | Bis(phthalimidopropoxy) derivatives | Not specified | mdpi.com |

| Mono-Boc-protected p-tert-butylthiacalix tjpr.orgarene | Cs₂CO₃, Acetone, Reflux 18h | Tris[3′-(N-phthalimido)propoxy] derivative (1,3-alternate) | 73% | nih.gov |

Preparation of Diverse Functionalized Organic Molecules

This compound serves as a versatile building block in the synthesis of a wide array of functionalized organic molecules. lookchem.comchemicalbook.comcymitquimica.com Its utility stems from the presence of the reactive bromopropyl group, which readily participates in nucleophilic substitution reactions, and the phthalimide group, which can serve as a protected form of a primary amine. cymitquimica.com

Flavonoid Derivatives

This compound is utilized as an intermediate in the synthesis of flavonoid derivatives. lookchem.comchemicalbook.comchemicalbook.in These synthesized compounds have been explored for their potential as modulators of biological targets like the ABCC1 protein. lookchem.comchemicalbook.com The synthesis involves using this compound to introduce a phthalimido-propyl side chain onto the flavonoid scaffold.

Triterpene Templates (e.g., Hederagenin)

In the field of medicinal chemistry, this compound is employed in the derivatization of triterpene templates such as hederagenin (B1673034). lookchem.comchemicalbook.com This modification is a strategy for developing new compounds with potential antitumor activities. lookchem.comchemicalbook.com The reaction involves attaching the this compound moiety to the hederagenin structure, thereby altering its chemical properties and biological profile.

Thioether Diamines (e.g., 2-(aminopropylthio)aniline)

A novel procedure for the preparation of thioether diamines, such as 2-(3-aminopropylthio)aniline, involves the use of this compound. eurjchem.comresearchgate.netresearcher.life The synthesis proceeds by reacting 2-aminothiophenol (B119425) with this compound. eurjchem.comresearchgate.netresearcher.life This initial step is followed by subsequent reactions to yield the desired thioether diamine. These diamines are valuable precursors for synthesizing more complex molecules like pentadentate Schiff base ligands. eurjchem.comresearchgate.netresearcher.life

Table 2: Synthesis of 2-(3-aminopropylthio)aniline

| Starting Material | Reagent | Product of Initial Step |

| 2-Aminothiophenol | This compound | N-(3-(2-aminophenylthio)propyl)phthalimide |

N-Alkyl Phthalimide Bromide Derivatives with Varied Chain Lengths

This compound is a member of the broader class of N-(ω-bromoalkyl)phthalimides, which are synthesized by reacting potassium phthalimide with an appropriate α,ω-dibromoalkane. google.comgoogle.com The reaction conditions, such as the molar ratio of reactants and the temperature, are controlled to optimize the yield of the desired N-bromoalkylated product. google.comgoogle.com For instance, using a molar ratio of α,ω-dibromoalkane to potassium phthalimide of 3 to 8 and a reaction temperature between 50°C and 130°C without a cosolvent is one established method. google.comgoogle.com These derivatives, with varying alkyl chain lengths, are important intermediates in organic synthesis. For example, N-(4-bromobutyl)phthalimide is another commonly used derivative prepared via similar methods. google.com

Biologically Relevant Amides (e.g., Ornithine-linked amides)

This compound can be used as a linker in the synthesis of biologically relevant amides, such as those linked to the amino acid ornithine. biosynth.com The phthalimide group acts as a protecting group for the primary amine, which can be later deprotected to allow for further functionalization. This strategy is employed in the solid-phase synthesis of polyamine derivatives. For example, a resin-bound substrate can be alkylated with this compound, followed by deprotection of the phthalimide group to reveal a primary amine, which can then be coupled with other molecules. core.ac.uk

Purine (B94841) Nucleoside Derivatives (e.g., N-formyl-N-hydroxy-linked purine nucleoside derivatives)

The synthesis of novel purine nucleoside derivatives is a significant area of research, particularly for the development of enzyme inhibitors. One notable application of this compound is in the construction of linkers for creating bisubstrate inhibitors, which can span multiple binding sites of a target enzyme. A key example is the synthesis of N-formyl-N-hydroxy-linked purine nucleoside derivatives designed as inhibitors of adenylosuccinate synthetase (AdSS), an enzyme crucial for purine nucleotide biosynthesis. researchgate.netresearchgate.net

The synthetic strategy involves using this compound to introduce a three-carbon spacer. This spacer ultimately connects a hadacidin (B1672590) analogue (an N-formyl-N-hydroxy moiety) to the purine nucleoside. Hadacidin (N-formyl-N-hydroxyglycine) itself is a known inhibitor of AdSS, and its N-formyl-N-hydroxy group is critical for its inhibitory action. researchgate.net

The initial step in this synthesis pathway involves the alkylation of commercially available tert-butyl benzyloxycarbamate with this compound. researchgate.net This reaction, carried out in dimethylformamide (DMF) with potassium carbonate (K2CO3) at room temperature, yields the N-protected aminooxypropyl phthalimide intermediate. researchgate.netresearchgate.net Subsequent steps involve the removal of the phthalimide protecting group, typically using hydrazine (B178648) hydrate (B1144303), to free the primary amine. researchgate.netresearchgate.net This amine can then be further functionalized and eventually linked to a purine nucleoside.

A detailed study on AdSS bisubstrate inhibitors outlines a synthetic route where the this compound-derived linker is attached to a purine core. researchgate.net The synthesis of the key intermediate for the linker begins with the reaction between tert-butyl benzyloxycarbamate and this compound. researchgate.netresearchgate.net

Table 4.3.6-1: Synthesis of Phthalimide-Protected Linker Intermediate

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield | Reference |

| tert-Butyl benzyloxycarbamate | This compound | K2CO3 | DMF | Room Temp | tert-Butyl (benzyloxy)(3-phthalimidopropyl)carbamate | 80% | researchgate.netresearchgate.net |

Research Applications of N 3 Bromopropyl Phthalimide in Specialized Scientific Disciplines

Medicinal and Pharmaceutical Chemistry Research

In the realm of medicinal and pharmaceutical chemistry, N-(3-Bromopropyl)phthalimide is extensively utilized as a versatile building block for constructing complex molecules with potential therapeutic applications. chemimpex.comnetascientific.com Its ability to participate in nucleophilic substitution reactions allows for the introduction of a protected primary amine, a common feature in many biologically active compounds. chemimpex.com

Design and Synthesis of Advanced Therapeutic Agents

The structural framework of this compound is instrumental in the design and synthesis of a diverse range of advanced therapeutic agents. chemimpex.com It acts as a key precursor in the development of molecules targeting various diseases, including cancer, neurological disorders, and microbial infections. chemimpex.comresearchgate.netnih.gov

This compound plays a significant role in the synthesis of novel anti-cancer agents. chemimpex.comnetascientific.com It is used as a starting material for creating compounds with potential antitumor properties. lookchem.comchemicalbook.com For instance, it is employed in the synthesis of hederagenin (B1673034) derivatives, which are being explored as new antitumor compounds. lookchem.comchemicalbook.com The compound is also a precursor in the synthesis of flavonoid derivatives that act as selective ABCC1 modulators, which have potential applications in cancer therapy. lookchem.comchemicalbook.com

Furthermore, this compound is utilized in the creation of 10-phthalimidopropyl-1,6-diazaphenothiazines and 10-(3-phthalimidopropyl)-3,6-diazaphenothiazines. nih.govtandfonline.com These compounds have been investigated for their in vitro anticancer activity against cell lines such as glioblastoma (SNB-19), melanoma (C-32), and breast cancer (MCF-7). tandfonline.com The synthesis of dihydromyricetin (B1665482) derivatives, which are considered promising lead compounds for new anticancer drugs, also involves the use of N-bromoalkylphthalimide compounds. highfine.com Additionally, thalidomide (B1683933) analogues with potential anti-inflammatory and anti-angiogenic properties have been synthesized, highlighting the versatility of the phthalimide (B116566) scaffold in cancer research. nih.govacs.org

The synthesis of selective dopamine (B1211576) D3 receptor ligands and antagonists, which are investigated for the treatment of neurological and neuropsychiatric disorders, often involves this compound. researchgate.netgoogle.com The high structural similarity between D2 and D3 receptors presents a challenge in developing selective ligands. researchgate.net

This compound is used to introduce a flexible propyl-phthalimide linker in the synthesis of various D3 receptor ligands. researchgate.netnih.gov For example, it is used in the N-alkylation of precursor molecules to create primary amines, which are then further modified to produce the final ligands. nih.govfrontiersin.org This approach has been successful in developing bitopic ligands that interact with both the primary and secondary binding sites of the D3 receptor, leading to high affinity and selectivity. nih.gov Research has shown that ligands synthesized using this method can exhibit high potency at the D3 receptor with significant selectivity over the D2 receptor. researchgate.netnih.gov For instance, the radioiodinated ligand [¹²⁵I]HY-3-24, synthesized using this compound, has demonstrated high potency and selectivity for the D3 receptor. researchgate.netresearchgate.net

This compound is a key reagent in the synthesis of bisubstrate inhibitors of adenylosuccinate synthetase (AdSS), an enzyme crucial for nucleic acid synthesis in some cancers. researchgate.netresearchgate.net The inhibition of AdSS is a potential therapeutic strategy for these types of cancers. researchgate.netresearchgate.net

In the synthesis of these inhibitors, this compound is used to introduce a linker. researchgate.net The process typically involves the alkylation of a starting material with this compound, followed by the removal of the phthalimide protecting group with hydrazine (B178648) hydrate (B1144303) to yield a primary amine. researchgate.netresearchgate.net This amine can then be further functionalized to produce the final AdSS inhibitor. researchgate.net

The phthalimide core is a recognized privileged substructure in the development of antimicrobial agents. nih.gov this compound serves as a precursor for synthesizing novel phthalimide derivatives with potential antibacterial and antifungal activities. nih.govmdpi.comnih.gov

Researchers have synthesized various series of phthalimide derivatives and evaluated their antimicrobial activity against a range of bacteria and fungi. nih.govmdpi.com For example, this compound has been reacted with 2-thiouracil (B1096) derivatives to produce 2-[3-(N-phthalimido)propyl]-thiopyrimidin-4(3H)-ones, which have shown antimicrobial activity. mdpi.comnih.govsemanticscholar.org Studies have demonstrated that some of these synthesized compounds exhibit significant inhibitory activity against strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans. nih.govmdpi.comderpharmachemica.com The hydrophobic nature of the phthalimide structure is believed to enhance its ability to cross biological membranes. nih.govmdpi.com

| Compound Class | Target/Application | Role of this compound | Key Research Findings |

|---|---|---|---|

| Phthalimide-based Diazaphenothiazines | Anti-Cancer | Precursor for the phthalimidopropyl side chain. nih.govtandfonline.com | Showed in vitro activity against glioblastoma, melanoma, and breast cancer cell lines. tandfonline.com |

| Dopamine D3 Receptor Ligands | Neurological Disorders | Introduces a propyl-phthalimide linker for creating selective ligands. researchgate.netnih.gov | Resulted in ligands with high affinity and selectivity for the D3 receptor over the D2 receptor. researchgate.netnih.gov |

| Adenylosuccinate Synthetase Inhibitors | Anti-Cancer | Used to introduce a linker in the synthesis of bisubstrate inhibitors. researchgate.netresearchgate.net | Facilitates the synthesis of potential therapeutic agents targeting nucleic acid synthesis in cancer cells. researchgate.netresearchgate.net |

| Phthalimide-Thiouracil Derivatives | Antimicrobial | Starting material for synthesizing novel antimicrobial compounds. mdpi.comnih.gov | Derivatives exhibited inhibitory activity against various bacteria and fungi. mdpi.comnih.govsemanticscholar.org |

Adenylosuccinate Synthetase (AdSS) Inhibitors.

Role in Drug Discovery and Target-Oriented Synthesis

This compound is a valuable tool in drug discovery and target-oriented synthesis due to its ability to act as a versatile linker and a protected source of a primary amine. chemimpex.combiosynth.com Its application in constructing diverse molecular scaffolds allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drugs. chemimpex.com

The use of this compound facilitates the synthesis of compound libraries for screening against various biological targets. nih.gov Its role as a bifunctional crosslinker and building block in peptide synthesis further expands its utility in creating novel therapeutic entities. lookchem.com The stable derivatives formed using this compound enable researchers to explore new therapeutic agents and advance the field of drug discovery. chemimpex.com It is also utilized in bioconjugation processes, which are important for developing drug delivery systems. netascientific.com

Strategies in Bioconjugation for Drug Delivery Systems and Diagnostics

This compound is a valuable reagent in the field of bioconjugation, where it is instrumental in linking biomolecules to other molecules or surfaces. netascientific.com This is particularly crucial for the development of sophisticated drug delivery systems and diagnostic tools. netascientific.com The compound's bromopropyl group provides a reactive site for nucleophilic substitution, allowing for the covalent attachment of various functionalities. netascientific.comchemimpex.com

In the synthesis of targeted drug delivery systems, this compound can be used to introduce a protected amino group. For instance, it has been employed in the synthesis of hypoxia-responsive polymeric micelles. rsc.org In this application, it reacts with a nitroimidazole (NI) derivative, which is later deprotected to yield a primary amine. rsc.org This amine can then be used to link targeting ligands or therapeutic agents.

The phthalimide group serves as a protecting group for the primary amine, which can be selectively removed under mild conditions, typically using hydrazine. rsc.orgnih.govmdpi.com This two-step process, known as the Gabriel synthesis, allows for the controlled introduction of a primary amine linker, which is a common and versatile functional group for subsequent bioconjugation reactions. oup.com This strategy has been utilized in the synthesis of various biologically active molecules, including peptidyl α-ketoamides with nucleobase substituents, which have potential applications as calpain inhibitors. nih.gov

Furthermore, this compound has been used in the development of fluorescent probes for biological imaging and diagnostics. d-nb.info For example, it was a key starting material in the synthesis of an azide-functionalized cyanine (B1664457) dye (N3-Cy5-COOH). d-nb.info This dye can be used in bioorthogonal "click" chemistry reactions for labeling and tracking biomolecules in living systems. d-nb.info The compound has also been used to functionalize coumarin-calix biosynth.comarene conjugates, which have been developed as ultrasensitive sensors for iron (III) ions in biological samples. acs.org

Materials Science and Polymer Chemistry Research

The utility of this compound extends significantly into materials science and polymer chemistry, where its unique chemical structure is leveraged to create novel materials with enhanced functionalities. netascientific.comchemimpex.com

Synthesis of Specialty Polymers with Enhanced Properties

This compound is a key monomer and modifying agent in the synthesis of specialty polymers with improved thermal stability and chemical resistance. netascientific.comchemimpex.com The rigid phthalimide group, when incorporated into a polymer backbone or as a side chain, can significantly enhance the thermal properties of the resulting material.

One notable application is in the modification of polyvinyl alcohol (PVA). This compound is used to introduce a propylamine (B44156) side chain to the PVA backbone. mdpi.com This modification is achieved by first reacting PVA with this compound, followed by the removal of the phthalimide group with hydrazine to yield propylamine-substituted PVA. mdpi.com This modified PVA can then be used to create films with improved mechanical and antibacterial properties, suitable for applications such as wound dressings. mdpi.com

The compound is also used in the synthesis of N-type polymers for organic electronics. For instance, it has been used to introduce cardanol-based side chains into naphthalene (B1677914) diimide (NDI) polymers. mdpi.com These polymers exhibit good electron-transporting properties and are being investigated for use in organic field-effect transistors and other electronic devices. mdpi.com

Development of Novel Functional Materials

The reactivity of this compound makes it a valuable building block for the creation of a wide range of functional materials, including sensors and catalysts. netascientific.comchemimpex.com

In the area of chemical sensors, this compound has been instrumental in the development of fluorescent chemosensors. For example, it was used to synthesize a hexaphthalimide-functionalized cyclotricatechylene derivative for the detection of sulfosulfuron, a type of herbicide. acs.org The phthalimide groups in this sensor play a crucial role in binding to the target analyte, leading to a detectable change in fluorescence. acs.org Similarly, it has been used to functionalize dihomooxacalix biosynth.comarene, creating a material with interesting photophysical properties. mdpi.com

The compound also plays a role in surface-enhanced Raman scattering (SERS) applications. It can be used as a linker to attach photosensitizers to surfaces, which can then generate reactive oxygen species for various applications, including sensing. biosynth.com

Application in Organic Redox Flow Batteries

A promising and emerging application of this compound is in the field of energy storage, specifically in the development of organic redox flow batteries (ORFB). rsc.orgambeed.com ORFBs are a type of rechargeable battery where energy is stored in liquid electrolytes containing dissolved electroactive organic molecules.

This compound is used to synthesize redox-active molecules that can undergo reversible oxidation and reduction. For example, it has been used in the synthesis of phenothiazine (B1677639) derivatives that act as the catholyte in non-aqueous ORFBs. rsc.org The phthalimide group can be modified to introduce solubilizing groups or to tune the redox potential of the molecule.

In another example, it was used in the synthesis of a phenoxazine-based catholyte for a pH-neutral aqueous ORFB. purdue.edu The this compound was used to introduce a hydrophilic trimethylammoniumpropyl substituent onto the phenoxazine (B87303) core, significantly improving its water solubility. purdue.edu Furthermore, cationic naphthalene diimide derivatives, synthesized using a related precursor, have been investigated as anolyte materials for ultrastable neutral aqueous organic redox flow batteries. chinesechemsoc.org

Environmental Chemistry and Remediation Research

The applications of this compound also extend to environmental science, particularly in research focused on pollutant degradation and the development of sustainable chemical practices. netascientific.comchemimpex.com

Exploration for Pollutant Degradation and Sustainable Practices

This compound is being explored for its potential role in environmental remediation. netascientific.comchemimpex.com While direct applications are still in the research phase, its use in the synthesis of functional materials for pollutant degradation is a key area of investigation.

For instance, materials functionalized using this compound can be designed to selectively bind and degrade environmental pollutants. The development of photocatalysts is one such avenue. Research has shown that this compound can be used to initiate the polymerization of materials that can then be incorporated into photocatalytic architectures, such as 3D urchin-like TiO2@rGO-hBN, for the degradation of organic dyes like methylene (B1212753) blue. rsc.org

The principles of using this compound to create sensors for environmental monitoring, as discussed in section 5.2.2, also contribute to sustainable practices by enabling the detection and quantification of pollutants.

Computational and Theoretical Investigations of N 3 Bromopropyl Phthalimide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic distribution and reactivity of molecules.

Density Functional Theory (DFT) has been widely applied to study N-(3-Bromopropyl)phthalimide and its derivatives. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For instance, in a study of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, a derivative synthesized from this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory were performed. bioline.org.brtjpr.org The analysis revealed that the HOMO is primarily localized on the benzene (B151609) rings, while the LUMO is centered on the O−C−N−C−O moiety of the phthalimide (B116566) group. bioline.org.brtjpr.org The calculated HOMO-LUMO energy gap for this derivative was found to be 0.08782 eV, suggesting a moderate level of chemical reactivity. bioline.org.brtjpr.org

In another study involving a propyl-phthalimide functionalized cyclotricatechylene (CTCHN3PPh), DFT calculations were used to determine various molecular properties. nih.gov The HOMO and LUMO energies, along with the energy gap, were calculated to understand the electronic behavior of the molecule and its complex with the pesticide sulfosulfuron. nih.gov

Table 1: Calculated Electronic Properties of a Propyl-Phthalimide Derivative and its Complex using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| CTCHN3PPh | -5.60 | -2.32 | 3.28 |

| Sulfosulfuron (SS) | -6.70 | -1.83 | 4.87 |

| CTCHN3PPh_SS Complex | -5.40 | -2.60 | 2.80 |

Data sourced from a study on a propyl-phthalimide functionalized cyclotricatechylene derivative. nih.gov

These DFT studies, by providing insights into the electronic structure and reactivity, are valuable in predicting how these molecules will interact with biological targets and in designing new compounds with desired properties. researchgate.netresearchgate.net

Molecular Modeling for Conformation and Binding Interactions

Molecular modeling techniques, including docking and molecular dynamics simulations, are essential for predicting how a ligand, such as a derivative of this compound, might bind to a biological receptor.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a potential drug molecule might interact with its protein target.

Derivatives of this compound have been the subject of numerous docking studies to evaluate their potential as therapeutic agents. For example, a derivative, 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, was docked into the active sites of enzymes to predict its antimicrobial activity. bioline.org.brtjpr.org The results of these docking studies were in good agreement with the experimental antimicrobial data. tjpr.org

In another example, imidazopyridine-based compounds bearing a phthalimide moiety, derived from this compound, were investigated as potential agents for Alzheimer's disease. lookchem.com Molecular docking revealed that the phthalimide moiety oriented toward the flap pocket of the BACE1 active site, engaging in van der Waals and hydrophobic interactions with key amino acid residues. lookchem.com

A study on a caffeic acid/phthalimide hybrid compound (C2) used docking simulations to understand its inhibitory effect on NADPH oxidase. rsc.org The docking results showed that C2 had a more favorable binding energy (−74.88 kJ mol−1) compared to its precursor, caffeic acid (−50.30 kJ mol−1), which was consistent with its higher efficacy as an inhibitor. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the calculation of binding free energies, which are a more accurate predictor of binding affinity than docking scores alone.

In the development of new isoindoline-1,3-dione derivatives as potential antimicrobial and antifungal agents, MD simulations were used to demonstrate the stability of the most promising compound within the active site of the target enzymes. researchgate.net Similarly, MD simulations were employed in the design of potent D3-selective antagonists, where the stability of the ligand-receptor interactions was assessed over time. nih.gov These simulations confirmed that critical hydrogen bonding interactions were maintained, contributing to the high binding affinity of the designed compounds. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions.

Mechanistic Insights from Computational Analysis

Computational methods can provide valuable insights into reaction mechanisms that are often difficult to probe experimentally. For reactions involving this compound, such as its use in the synthesis of more complex molecules, computational analysis can help to understand the reaction pathways and transition states. researchgate.netmdpi.com

For example, the synthesis of various derivatives often starts with the nucleophilic substitution of the bromide in this compound. mdpi.commdpi.com Computational analysis can model this SN2 reaction, calculating the energy barriers and identifying the optimal conditions for the reaction to proceed efficiently.

Prediction and Design of Novel Compounds

A significant advantage of computational and theoretical chemistry is its predictive power, which allows for the rational design of novel compounds with specific properties. mdpi.com By understanding the structure-activity relationships derived from computational studies, chemists can modify the structure of this compound to create new derivatives with enhanced biological activity or other desired characteristics. ambeed.commdpi.com

For instance, based on the insights gained from docking and DFT studies, researchers can design new phthalimide derivatives with improved binding affinities for a particular protein target. mdpi.comeco-vector.com This in silico design process can significantly reduce the time and cost associated with the discovery of new therapeutic agents by prioritizing the synthesis of the most promising candidates. The synthesis of dihomooxacalix lookchem.comarene phthalimides and their subsequent analysis is an example of how this compound is used as a building block in creating larger, functional molecules. mdpi.com

Advanced Spectroscopic and Analytical Methodologies in the Characterization of N 3 Bromopropyl Phthalimide and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(3-Bromopropyl)phthalimide. ¹H NMR, ¹³C NMR, and 2D NMR techniques like NOESY provide unambiguous evidence of the compound's molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the bromopropyl chain. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as multiplets in the range of δ 7.70-7.88 ppm. rsc.org The methylene (B1212753) protons of the propyl chain show distinct signals: the protons adjacent to the nitrogen atom (N-CH₂) typically resonate around δ 3.67 ppm as a triplet, the central methylene protons (-CH₂-) appear as a pentet around δ 1.83 ppm, and the protons adjacent to the bromine atom (CH₂-Br) are found further downfield as a triplet around δ 3.39 ppm due to the deshielding effect of the electronegative bromine atom. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying all the unique carbon environments in the molecule. For this compound in CDCl₃, the carbonyl carbons of the phthalimide group are typically observed around δ 168.24 ppm. rsc.org The aromatic carbons show signals in the region of δ 123.18-133.86 ppm. The aliphatic carbons of the propyl chain are found at approximately δ 44.96 (N-CH₂), δ 26.26 (-CH₂-), and δ 35.96 (CH₂-Br) ppm. rsc.org

2D NMR (NOESY): While specific NOESY data for this compound is not extensively reported in general literature, this technique would be invaluable for confirming the spatial proximity of protons within the molecule. For instance, NOESY could be used to confirm the connectivity of the propyl chain to the phthalimide nitrogen by observing cross-peaks between the N-CH₂ protons and the aromatic protons of the phthalimide ring. This technique is particularly useful in the structural elucidation of more complex reaction products where this compound is used as a starting material. soton.ac.uk

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | 7.70-7.88 (m) | 123.18-133.86 |

| C=O | - | 168.24 |

| N-CH₂ | 3.67 (t) | 44.96 |

| -CH₂- | 1.83 (p) | 26.26 |

| CH₂-Br | 3.39 (t) | 35.96 |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as (m) for multiplet, (t) for triplet, and (p) for pentet. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of this compound. It typically shows the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. The molecular weight of this compound is 268.11 g/mol . biosynth.com ESI-MS is also instrumental in monitoring the progress of reactions involving this compound by identifying the molecular weights of intermediates and final products. researchgate.net

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the mass spectrum of this compound obtained from GC-MS, the molecular ion peak may be observed, although it can be weak. nih.gov More prominent are the fragmentation peaks that provide structural information. A common fragmentation pattern involves the loss of the bromine atom, leading to a significant peak. Another characteristic fragmentation is the cleavage of the propyl chain, resulting in ions corresponding to the phthalimide moiety. nih.gov The NIST library reports a main library entry for this compound with 126 total peaks, indicating a complex fragmentation pattern. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR), Attenuated Total Reflectance-Infrared (ATR-IR), and Vapor Phase IR, is essential for identifying the functional groups present in this compound.

FTIR and ATR-IR Spectroscopy: The FTIR spectrum of this compound, often recorded as a KBr wafer or using an ATR accessory, displays characteristic absorption bands. nih.gov Key vibrational frequencies include:

C=O stretching: Strong absorptions corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups are typically observed in the region of 1700-1770 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond of the imide appears in the fingerprint region.

Aromatic C-H stretching: These vibrations are usually seen above 3000 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching of the propyl chain is observed in the 2800-3000 cm⁻¹ range.

C-Br stretching: The presence of the bromine atom is confirmed by a band in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Vapor Phase IR Spectroscopy: Vapor phase IR spectroscopy provides the infrared spectrum of this compound in the gaseous state. nih.govnist.gov This can sometimes offer sharper and more defined peaks compared to solid-state or solution-phase spectra, aiding in the precise identification of vibrational modes.

Interactive Table: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Imide) | Stretching | 1700-1770 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | 2800-3000 |

| C-Br | Stretching | 500-600 |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique has been applied to this compound and its derivatives to elucidate their crystal structures. surrey.ac.ukrsc.orgmdpi.com

The crystal structure of N-(3-bromopropyl)-phthalimide has been determined, and the parameters have been refined. surrey.ac.uk Such studies provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. The Cambridge Structural Database contains crystal structure data for this compound. nih.gov The analysis of these crystal structures is crucial for understanding the physical properties of the compound and for designing new materials with specific solid-state architectures. For instance, single-crystal X-ray diffraction was used to unambiguously confirm the structure of a fullerene derivative synthesized using this compound. acs.org

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining the purity of this compound. tcichemicals.comspectrumchemical.comvwr.comtcichemicals.com A common method involves reverse-phase HPLC where the compound is passed through a nonpolar stationary phase with a polar mobile phase. sielc.com

Suppliers of this compound often specify a purity of greater than 98.0% as determined by HPLC. tcichemicals.comspectrumchemical.comvwr.comtcichemicals.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid or formic acid for better peak shape and MS compatibility. sielc.com The retention time of the compound under specific conditions is a key parameter for its identification and quantification. HPLC is also invaluable for monitoring reaction progress and analyzing the purity of reaction products derived from this compound. avantorsciences.com

Surface-Enhanced Raman Scattering (SERS) for Detection and Reaction Monitoring

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used for the detection of this compound, even at low concentrations. biosynth.comresearchgate.net SERS enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold.

In the context of this compound, photosensitizers like silver nitrate (B79036) can be used to generate reactive oxygen species, which in turn leads to an enhanced Raman signal. biosynth.com This makes SERS a valuable tool for detecting this compound in various matrices, including food products. biosynth.com Furthermore, SERS can be employed for reaction monitoring, providing real-time information about the consumption of reactants and the formation of products in reactions involving this compound. The development of new SERS substrates continues to improve the sensitivity and applicability of this technique for trace analysis. researchgate.net

Gas Chromatography (GC) for Purity Assessment